

# An In-depth Technical Guide to the Spectral Analysis of Decylcyclohexane

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Compound of Interest		
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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **decylcyclohexane**. It includes detailed experimental protocols and tabulated spectral data to support research and development activities where this molecule is of interest.

## Introduction

**Decylcyclohexane** is a saturated hydrocarbon consisting of a cyclohexane ring substituted with a ten-carbon alkyl chain. As a non-polar organic molecule, its structural elucidation and characterization rely heavily on modern spectroscopic techniques. This guide presents key spectral data and the methodologies for their acquisition, providing a foundational resource for its identification and analysis.

## **Spectral Data Presentation**

The following sections summarize the quantitative spectral data for **decylcyclohexane**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **decylcyclohexane**, both <sup>1</sup>H and <sup>13</sup>C NMR provide characteristic signals corresponding to the different chemical environments of the protons and carbons in the cyclohexane ring and the decyl chain.



Table 1: <sup>1</sup>H NMR Spectral Data for **Decylcyclohexane** 

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.60-1.75	m	5H	Cyclohexane (CH, axial CH <sub>2</sub> )
~1.15-1.35	m	22H	Cyclohexane (equatorial CH2) & Decyl Chain (-CH2-)
~0.85-0.95	t	3H	Decyl Chain (-CH₃)

Note: The ¹H NMR spectrum of alkanes often exhibits significant signal overlap due to the similar electronic environments of the protons.

Table 2: 13C NMR Spectral Data for Decylcyclohexane

Chemical Shift (δ) ppm	Assignment
~37.5	Cyclohexane C1
~33.5	Cyclohexane C2/C6
~31.9	Decyl Chain
~29.7	Decyl Chain
~29.3	Decyl Chain
~26.7	Cyclohexane C3/C5
~26.4	Cyclohexane C4
~22.7	Decyl Chain
~14.1	Decyl Chain (-CH₃)

# Infrared (IR) Spectroscopy



IR spectroscopy provides information about the vibrational modes of functional groups. For an alkane like **decylcyclohexane**, the spectrum is characterized by C-H stretching and bending vibrations.[1][2]

Table 3: IR Spectral Data for **Decylcyclohexane** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2924	Strong	C-H Asymmetric Stretch (CH <sub>2</sub> )
2853	Strong	C-H Symmetric Stretch (CH <sub>2</sub> )
1465	Medium	C-H Scissoring (Bending) (CH <sub>2</sub> )
1447	Medium	C-H Bending (CH <sub>2</sub> )

Data obtained from the NIST Chemistry WebBook.[3]

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **decylcyclohexane** results in the formation of a molecular ion and a series of fragment ions. The fragmentation pattern is characteristic of long-chain alkanes and cycloalkanes.[4][5]

Table 4: Mass Spectrometry Data for **Decylcyclohexane** 



m/z	Relative Intensity (%)	Proposed Fragment
41	65	[C <sub>3</sub> H <sub>5</sub> ]+
43	55	[C₃H <sub>7</sub> ]+
55	100	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
57	45	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
69	80	[C₅H <sub>9</sub> ]+
82	95	[C <sub>6</sub> H <sub>10</sub> ] <sup>+</sup>
83	98	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup> (cyclohexyl cation)
97	40	[C7H13] <sup>+</sup>
111	25	[C <sub>8</sub> H <sub>15</sub> ] <sup>+</sup>
125	15	[C <sub>9</sub> H <sub>17</sub> ] <sup>+</sup>
224	5	[M] <sup>+</sup> (Molecular Ion)

Data obtained from the NIST Chemistry WebBook.[6][7]

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited.

## **NMR Spectroscopy**

#### 3.1.1. Sample Preparation[8][9]

- Sample Weighing: Accurately weigh approximately 10-20 mg of decylcyclohexane for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., chloroform-d, CDCl<sub>3</sub>).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.



- Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

#### 3.1.2. Data Acquisition[10][11]

- Instrument Setup: Place the NMR tube in the spectrometer's probe.
- Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans is required. A spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typically used.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

## Infrared (IR) Spectroscopy

#### 3.2.1. Sample Preparation (Neat Liquid)[12][13]

- Clean Plates: Ensure the salt plates (e.g., KBr or NaCl) are clean, dry, and free of any residues.
- Sample Application: Place a single drop of decylcyclohexane onto the center of one salt plate.
- Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.



• Mounting: Mount the sandwiched plates in the spectrometer's sample holder.

#### 3.2.2. Data Acquisition (FTIR)[14][15]

- Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O, as well as any instrumental artifacts.
- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm<sup>-1</sup>.

## **Mass Spectrometry (GC-MS)**

#### 3.3.1. Sample Preparation

• Dilution: Prepare a dilute solution of **decylcyclohexane** in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

#### 3.3.2. Data Acquisition (Electron Ionization - EI)[16][17][18]

- Injection: Inject a small volume (typically 1  $\mu$ L) of the prepared solution into the gas chromatograph (GC) inlet.
- Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A temperature program is used to elute the components, for example, starting at 50°C and ramping to 300°C.
- Ionization: As decylcyclohexane elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded by a beam of electrons (typically at 70 eV).
  This causes ionization and fragmentation of the molecule.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).



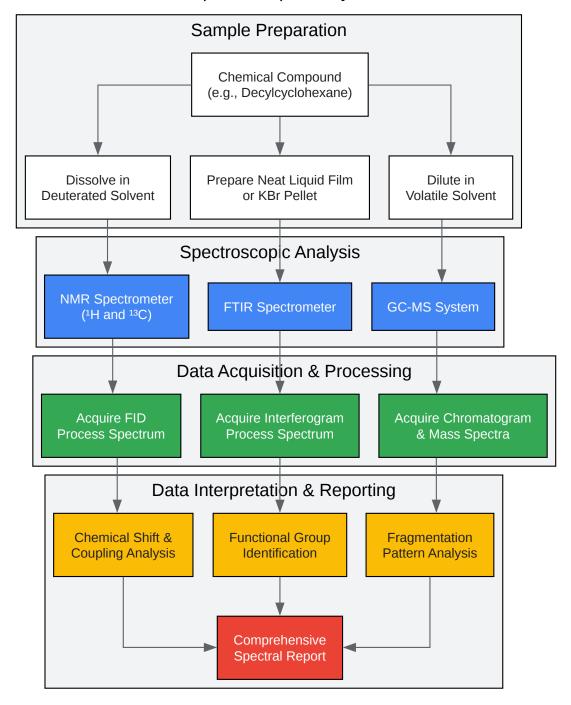
• Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

# Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **decylcyclohexane**.



#### General Spectroscopic Analysis Workflow



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General workflow for spectroscopic analysis.



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